3-Bromo-6-chloro-2-methylaniline

Description

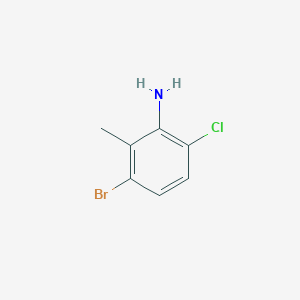

3-Bromo-6-chloro-2-methylaniline (CAS 1007226-77-8) is a halogenated aromatic amine with the molecular formula C₇H₇BrClN. It features a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 6, a methyl group at position 2, and an amino group (-NH₂) at position 1 (by IUPAC numbering). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing. Its structural complexity, combining electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group, makes it a versatile candidate for studying regioselective reactions and substituent effects .

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-methylaniline |

InChI |

InChI=1S/C7H7BrClN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 |

InChI Key |

DYSKZMWZNSCOHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)Cl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

Key Comparison Points : Melting points, purity, pricing, and substituent electronic/steric effects.

| Compound Name | CAS RN | Substituent Positions | Purity (%) | Melting Point (°C) | Price (JPY) | Molecular Weight |

|---|---|---|---|---|---|---|

| 3-Bromo-6-chloro-2-methylaniline | 1007226-77-8 | Br (3), Cl (6), CH₃ (2) | N/A | Not reported | N/A | 234.51 |

| 3-Bromo-2-methylaniline | 55289-36-6 | Br (3), CH₃ (2) | >97.0 | 253–255 | 14,000/25g | 186.04 |

| 3-Bromo-4-methylaniline | 7745-91-7 | Br (3), CH₃ (4) | N/A | 27–30 | 5,400/5g | 186.04 |

| 4-Bromo-2-chloro-6-methylaniline | 58026-21-4 | Br (4), Cl (2), CH₃ (6) | N/A | Not reported | N/A | 234.51 |

Analysis :

- Steric Effects: The methyl group at position 2 in the target compound creates steric hindrance near the amino group, which may slow down electrophilic substitution reactions compared to 3-Bromo-4-methylaniline .

- Cost : Halogenated anilines with multiple substituents (e.g., Br + Cl) are typically more expensive due to complex synthesis, though direct pricing data for the target compound is unavailable .

Halogen Variants

Key Comparison Points : Reactivity, molecular weight, and applications.

| Compound Name | CAS RN | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|---|

| This compound | 1007226-77-8 | Br, Cl, CH₃ | 234.51 | High polarity, moderate solubility in organic solvents |

| 3-Chloro-2-methylaniline | 87-60-5 | Cl, CH₃ | 141.60 | Lower molecular weight, higher volatility |

| 2-Bromo-6-chloro-4-nitroaniline | 99-34-3 | Br, Cl, NO₂ | 265.48 | Strong electron withdrawal (NO₂), used in dye synthesis |

Analysis :

- Reactivity : Bromine’s larger atomic size makes it a better leaving group than chlorine in nucleophilic substitution reactions. For example, the Br in the target compound may undergo Suzuki coupling more readily than Cl in 3-Chloro-2-methylaniline .

- Applications : The nitro group in 2-Bromo-6-chloro-4-nitroaniline enhances its utility in azo dye synthesis, while the target compound’s methyl group may favor pharmaceutical applications (e.g., as seen in Tolfenamic acid derivatives) .

Multi-Substituted Derivatives

Key Comparison Points : Steric hindrance, solubility, and synthetic challenges.

| Compound Name | CAS RN | Substituents | Molecular Weight | Notable Feature |

|---|---|---|---|---|

| This compound | 1007226-77-8 | Br, Cl, CH₃ | 234.51 | Moderate steric hindrance |

| 3-Bromo-2,4,6-trimethylaniline | 82842-52-2 | Br, CH₃ (2,4,6) | 228.11 | High steric hindrance, low solubility |

| 3-Bromo-2-fluoro-6-nitroaniline | 1804841-26-6 | Br, F, NO₂ | 235.01 | Strong electron withdrawal (F, NO₂) |

Analysis :

- Steric Effects: The trimethyl substitution in 3-Bromo-2,4,6-trimethylaniline severely restricts access to the amino group, unlike the target compound’s single methyl group .

- Solubility : Fluoro and nitro groups in 3-Bromo-2-fluoro-6-nitroaniline increase polarity, likely improving aqueous solubility compared to the target compound’s hydrophobic methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.